![molecular formula C22H20N4 B12463813 N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-phenyl-1H-benzimidazol-6-amine](/img/structure/B12463813.png)
N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-phenyl-1H-benzimidazol-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-4-[(E)-[(2-phenyl-1H-1,3-benzodiazol-5-yl)imino]methyl]aniline is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes a benzodiazole ring fused with an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[(E)-[(2-phenyl-1H-1,3-benzodiazol-5-yl)imino]methyl]aniline typically involves the reaction of 2-phenyl-1H-1,3-benzodiazole-5-carbaldehyde with N,N-dimethylaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the imine linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
化学反応の分析
Types of Reactions
N,N-dimethyl-4-[(E)-[(2-phenyl-1H-1,3-benzodiazol-5-yl)imino]methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines .
科学的研究の応用
N,N-dimethyl-4-[(E)-[(2-phenyl-1H-1,3-benzodiazol-5-yl)imino]methyl]aniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of N,N-dimethyl-4-[(E)-[(2-phenyl-1H-1,3-benzodiazol-5-yl)imino]methyl]aniline involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, its imine group can participate in nucleophilic addition reactions, which are crucial for its biological activity .
類似化合物との比較
Similar Compounds
- N,N-dimethyl-4-[(E)-[(2-phenyl-1H-1,3-benzodiazol-5-yl)imino]methyl]aniline
- N,N-dimethyl-4-[(E)-[(2-phenyl-1H-1,3-benzodiazol-5-yl)imino]methyl]benzene
- N,N-dimethyl-4-[(E)-[(2-phenyl-1H-1,3-benzodiazol-5-yl)imino]methyl]phenylamine
Uniqueness
N,N-dimethyl-4-[(E)-[(2-phenyl-1H-1,3-benzodiazol-5-yl)imino]methyl]aniline stands out due to its specific structural configuration, which imparts unique electronic and steric properties. These features make it particularly useful in applications requiring precise molecular interactions, such as in the design of selective catalysts and advanced materials .
特性
分子式 |
C22H20N4 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC名 |
N,N-dimethyl-4-[(2-phenyl-3H-benzimidazol-5-yl)iminomethyl]aniline |
InChI |
InChI=1S/C22H20N4/c1-26(2)19-11-8-16(9-12-19)15-23-18-10-13-20-21(14-18)25-22(24-20)17-6-4-3-5-7-17/h3-15H,1-2H3,(H,24,25) |
InChIキー |
IOIUJDVHANFAQL-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=CC3=C(C=C2)N=C(N3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


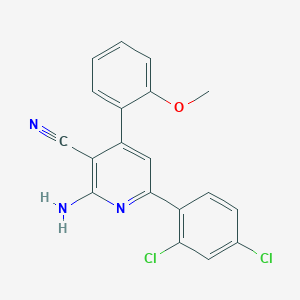
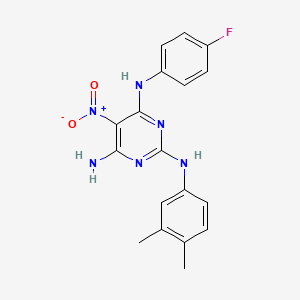
![2-[(17-hydroxy-3,20-dioxopregna-1,4-dien-21-yl)oxy]-N,N,N-trimethyl-2-oxoethanaminium](/img/structure/B12463743.png)
amino}-N-(3-methylphenyl)cyclopentanecarboxamide](/img/structure/B12463752.png)
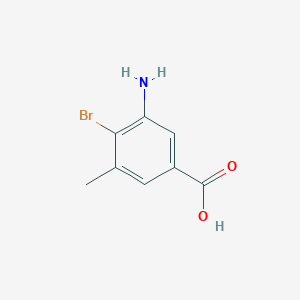
![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(4-ethoxyphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12463762.png)
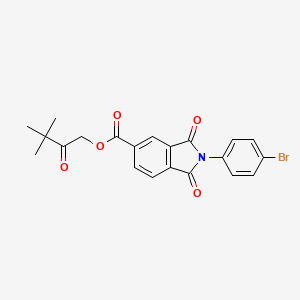
![14-Fluoro-2-methyl-6,9,10,19-tetrazapentacyclo[14.2.1.02,6.08,18.012,17]nonadeca-1(18),8,12(17),13,15-pentaen-11-one](/img/structure/B12463773.png)
![2-(4-Chlorophenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463779.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)alaninamide](/img/structure/B12463801.png)
![propyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12463808.png)
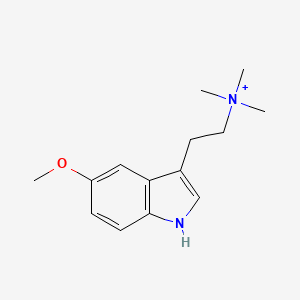
![4-Nitrophenyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate](/img/structure/B12463820.png)

